molecular formula C20H15FN2O6S B12187904 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

Cat. No.: B12187904
M. Wt: 430.4 g/mol
InChI Key: CVAIEHGWDRCDQC-SXGWCWSVSA-N
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Description

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid typically involves multiple stepsThe final step involves coupling the thiazolidine derivative with 5-hydroxybenzoic acid under specific reaction conditions, such as using a suitable coupling agent and maintaining the reaction temperature and pH .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.

    Reduction: The fluorobenzylidene group can be reduced to form the corresponding fluorobenzyl group.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions include quinones, fluorobenzyl derivatives, and substituted thiazolidine compounds .

Scientific Research Applications

2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzylidene group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function. The hydroxybenzoic acid moiety may contribute to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid
  • 2-({3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid

Uniqueness

The uniqueness of 2-({3-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid lies in its specific substitution pattern and the presence of the 3-fluorobenzylidene group, which may impart distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C20H15FN2O6S

Molecular Weight

430.4 g/mol

IUPAC Name

2-[3-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid

InChI

InChI=1S/C20H15FN2O6S/c21-12-3-1-2-11(8-12)9-16-18(26)23(20(29)30-16)7-6-17(25)22-15-5-4-13(24)10-14(15)19(27)28/h1-5,8-10,24H,6-7H2,(H,22,25)(H,27,28)/b16-9-

InChI Key

CVAIEHGWDRCDQC-SXGWCWSVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O

Origin of Product

United States

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